molecular formula C13H14O2 B11899886 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol

Cat. No.: B11899886
M. Wt: 202.25 g/mol
InChI Key: SPTOHXBFTHRMJI-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-ethyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-3,4-diol

InChI

InChI=1S/C13H14O2/c1-2-7-6-10-8-3-4-9(5-8)11(10)13(15)12(7)14/h3-4,6,8-9,14-15H,2,5H2,1H3

InChI Key

SPTOHXBFTHRMJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C3CC2C=C3)C(=C1O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the photolysis of 1,4-dihydro-1,4-methanonaphthalene derivatives . The reaction conditions often include the use of specific solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale photolysis reactions, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced photolysis techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diol groups to other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol involves its interaction with molecular targets such as enzymes and receptors. The diol groups can participate in hydrogen bonding and other interactions, influencing biochemical pathways. The methano bridge provides structural rigidity, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol
  • CAS Registry Number : 32139-64-3
  • Molecular Formula : C₁₃H₁₄O₂
  • Structure: Features a naphthalene core fused with a methano bridge (1,4-methano group), an ethyl substituent at position 7, and hydroxyl groups at positions 5 and 6 (see structure in ) .

Key Characteristics :

  • The methano bridge introduces conformational rigidity, while the ethyl group enhances lipophilicity compared to unsubstituted analogs.

Comparison with Structurally Similar Compounds

5,6,7,8-Tetrahydro-1,4-naphthalenediol (CAS 13623-10-4)

Molecular Formula : C₁₀H₁₂O₂
Structural Differences :

  • Lacks the methano bridge and ethyl group present in the target compound.
  • Features a fully saturated cyclohexene ring fused to the aromatic naphthalene system.

Property Comparison :

Property 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol 5,6,7,8-Tetrahydro-1,4-naphthalenediol
Molecular Weight 202.25 g/mol 164.20 g/mol
Functional Groups Ethyl, methano bridge, dihydroxy Dihydroxy, saturated cyclohexene
Lipophilicity (Predicted) Higher (logP ~2.8) Moderate (logP ~1.5)
Applications Not explicitly reported; potential in synthesis Antioxidant or polymer stabilizer

Research Findings :

  • The methano bridge in the target compound likely enhances thermal stability compared to the fully saturated analog .
  • The ethyl group in the target compound may reduce solubility in polar solvents, limiting its utility in aqueous systems compared to the tetrahydro derivative .

Acetyl-Substituted Dihydronaphthalenones (e.g., 6-Acetyl-3,4-dihydro-1,1,4,4,5-pentamethyl-2(1H)-naphthalenone)

Structural Features :

  • These compounds (Table 1, ) share a dihydronaphthalenone core but differ in substituents: acetyl groups, methyl groups, and ketone functionalities .

Key Differences :

Feature Target Compound Acetyl-Substituted Analogs
Core Structure Dihydro-methanonaphthalene Dihydronaphthalenone
Functional Groups Dihydroxy, ethyl Acetyl, ketone, methyl
Odor Profile Not reported "OLES" (odor descriptors in )

Implications :

  • The acetyl and ketone groups in analogs confer distinct electronic properties, making them more reactive in electrophilic substitutions compared to the dihydroxy target compound .

Polychlorinated Biphenyls (PCBs)

Structural Contrast :

  • PCBs () are chlorinated biphenyls, whereas the target compound is a hydroxylated, ethyl-substituted methanonaphthalene .

Property Comparison :

Property 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol PCBs (e.g., Aroclor 1254)
Halogen Content None High (multiple Cl substituents)
Environmental Persistence Likely biodegradable Extremely persistent, bioaccumulative
Toxicity Not reported Carcinogenic, endocrine-disrupting

Research Insights :

  • Unlike PCBs, the target compound’s lack of halogenation reduces environmental and health risks, making it a safer candidate for industrial applications .

Dihydroisoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate)

Structural Comparison :

  • These derivatives () feature nitrogen-containing isoquinoline cores with methoxy and methyl substituents, contrasting with the target compound’s oxygenated naphthalene system .

Functional Differences :

  • The dihydroisoquinoline derivatives are basic due to the nitrogen atom, whereas the target compound’s dihydroxy groups confer acidity .
  • Applications of isoquinoline derivatives often focus on pharmaceuticals (e.g., alkaloid analogs), whereas the target compound’s uses remain unexplored .

Biological Activity

7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol is a synthetic organic compound characterized by its unique bicyclic structure. This compound, with the molecular formula C12H14O2C_{12}H_{14}O_2 and a molecular weight of approximately 216.28 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a naphthalene core modified with an ethyl group and two hydroxyl groups at the 5 and 6 positions. This configuration contributes to its distinct chemical properties and reactivity compared to other naphthalene derivatives.

Biological Activity

Preliminary studies suggest that 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol may exhibit several pharmacological properties:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure is believed to enhance its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Studies indicate potential inhibition of inflammatory mediators.
  • Antimicrobial Properties : Initial tests have shown activity against various bacterial strains.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of inflammatory mediators
AntimicrobialActivity against bacterial strains

Understanding the mechanism of action is crucial for elucidating how 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol exerts its biological effects. Interaction studies suggest that the compound may bind to specific biological targets, modulating their activity.

Potential Targets

  • Enzymes Involved in Inflammation : The compound may inhibit enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
  • Reactive Oxygen Species (ROS) : By scavenging ROS, it reduces oxidative stress in cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 7-Ethyl-1,4-dihydro-1,4-methanonaphthalene-5,6-diol:

  • Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested on human cell lines.
  • Anti-inflammatory Study : Another study reported a reduction in pro-inflammatory cytokines in animal models treated with the compound.
  • Antimicrobial Study : Testing against Staphylococcus aureus showed a notable decrease in bacterial growth at specific concentrations.

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